4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-methylbenzyl)-4-piperidinol
Overview
Description
4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-methylbenzyl)-4-piperidinol is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.20999276 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on related compounds highlight their roles in chemical synthesis and reactivity. For example, research on the alkylation of 5-substituted tetrazoles with Mannich bases demonstrates the formation of mixtures of N(1) and N(2) isomers, providing insights into the reactivity of similar compounds under specific conditions (Kitaeva et al., 1984). This research might indicate potential pathways for modifying or synthesizing compounds like "4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-(2-methylbenzyl)-4-piperidinol" for specific scientific applications.
Medicinal Chemistry and Pharmacology
Derivatives of benzimidazole and triazole, which share some structural similarities with the compound , have been studied for their anticancer properties through molecular docking and density functional theory. These studies suggest a mechanism behind their anticancer properties and highlight the significance of molecular structure in determining biological activity (Karayel, 2021). Similarly, research into the synthesis and pharmacological evaluation of novel thiazolo-triazolo-pyridine derivatives demonstrates significant antimicrobial activity, suggesting potential applications in drug development (Suresh et al., 2016).
Properties
IUPAC Name |
4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-[(2-methylphenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-18-6-3-4-7-20(18)17-26-12-10-24(27,11-13-26)16-22-15-23(25-29-22)19-8-5-9-21(14-19)28-2/h3-9,14-15,27H,10-13,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXISCOEMIBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)(CC3=CC(=NO3)C4=CC(=CC=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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